

Spectroscopic Data and Experimental Protocols for 5-(Trifluoromethyl)pyrazole-3-carboxamide

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Compound of Interest

Compound Name: 5-(Trifluoromethyl)pyrazole-3-carboxamide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **5-(Trifluoromethyl)pyrazole-3-carboxamide**, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of a complete, published experimental dataset for this specific molecule, this document presents characteristic spectroscopic values derived from analogous structures and detailed experimental protocols for obtaining such data.

Molecular Structure and Properties

- Chemical Name: 5-(Trifluoromethyl)-1H-pyrazole-3-carboxamide
- Molecular Formula: C₅H₄F₃N₃O
- Molecular Weight: 179.10 g/mol
- CAS Number: 1276541-94-6[1]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **5-(Trifluoromethyl)pyrazole-3-carboxamide** based on characteristic values for pyrazole derivatives and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0 - 7.5	s	1H	Pyrazole C4-H
~7.5 - 8.0	br s	2H	-CONH ₂
~13.0 - 14.0	br s	1H	Pyrazole N1-H

Table 2: Predicted ^{13}C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~160 - 165	C=O (Carboxamide)
~140 - 150	Pyrazole C3
~135 - 145 (q)	Pyrazole C5 (coupled to -CF ₃)
~118 - 125 (q)	-CF ₃
~100 - 110	Pyrazole C4

Table 3: Predicted ^{19}F NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~ -60 to -70	-CF ₃

Infrared (IR) Spectroscopy

Table 4: Characteristic IR Absorption Bands (Solid State, e.g., KBr pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H stretching (amide and pyrazole)
~1670	Strong	C=O stretching (Amide I)
~1600	Medium	N-H bending (Amide II)
1580 - 1400	Medium-Strong	C=C and C=N stretching (pyrazole ring)
1300 - 1100	Strong	C-F stretching (-CF ₃)

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data (Electron Ionization - EI)

m/z	Interpretation
179	[M] ⁺ (Molecular Ion)
162	[M - NH ₃] ⁺
151	[M - CO] ⁺
110	[M - CONH ₂ - F] ⁺
69	[CF ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

- Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker or Varian instrument, with a typical proton operating frequency of 300 MHz or higher.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) is necessary. Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
 - ^{19}F NMR: Use a fluorine-observe probe or a broadband probe tuned to the ^{19}F frequency. A typical spectral width for trifluoromethyl groups is appropriate.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle.[2]
 - The mixture should be homogenous and finely powdered.
 - Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.[2]
- Instrumentation: Use a benchtop FT-IR spectrometer.
- Data Acquisition:

- First, acquire a background spectrum of the empty sample compartment or a blank KBr pellet to account for atmospheric H₂O and CO₂.
- Place the sample pellet in the spectrometer's sample holder.
- Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

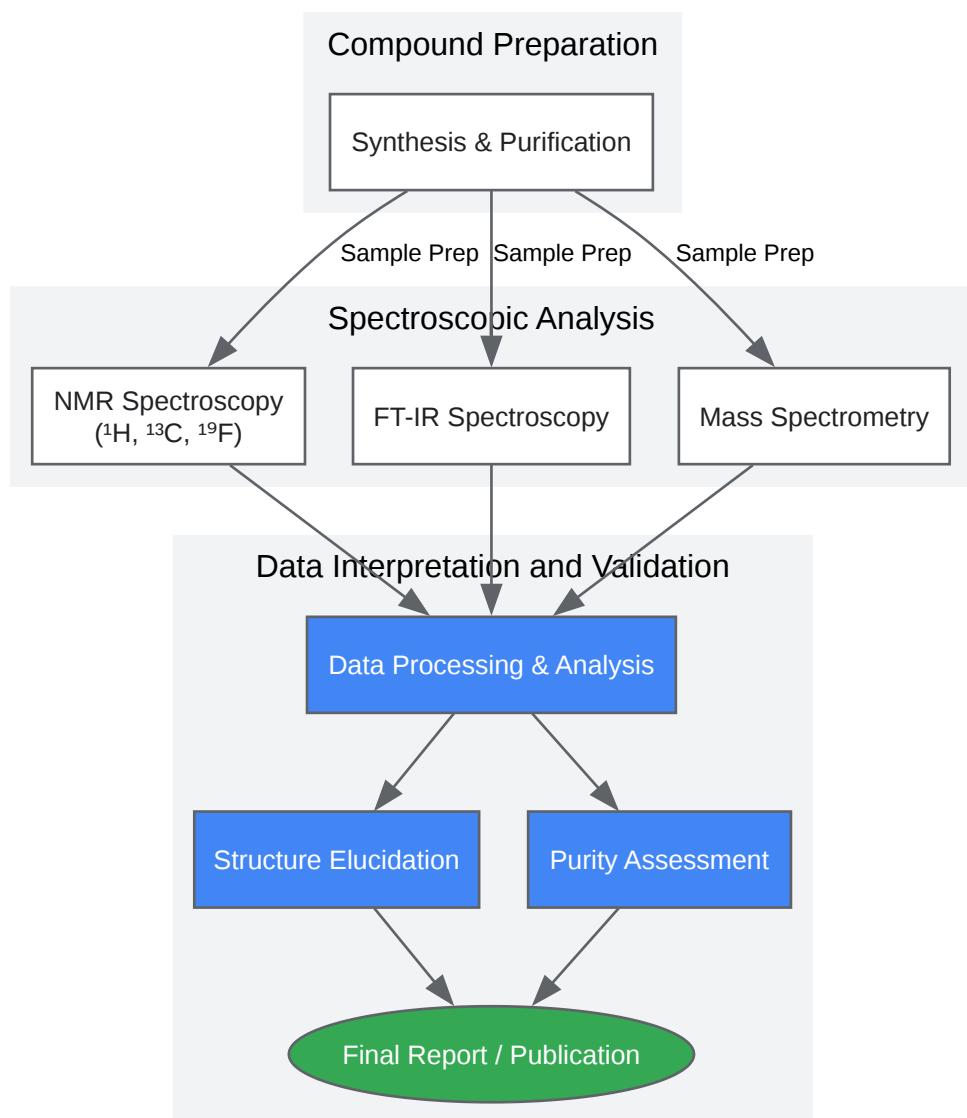
- Sample Preparation:
 - For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.^[3] Further dilute this stock solution to the low µg/mL or ng/mL range.^[3]
 - For analysis via gas chromatography-mass spectrometry (GC-MS), prepare a dilute solution in a volatile solvent compatible with the GC system.
- Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and mass analyzer (e.g., quadrupole, time-of-flight).
- Data Acquisition (EI Mode):
 - Introduce the sample into the ion source (e.g., via a direct insertion probe or GC column).
 - The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.^[4]
 - The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.^[4]
 - The detector records the abundance of each ion.

- Data Processing: The instrument software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

Workflow for Spectroscopic Analysis of a Chemical Compound



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Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final structural validation.

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